molecular formula C13H19N5O3 B6424081 tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate CAS No. 2034278-72-1

tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate

Cat. No.: B6424081
CAS No.: 2034278-72-1
M. Wt: 293.32 g/mol
InChI Key: DOSXUVXOQAGUIB-UHFFFAOYSA-N
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Description

Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a promising candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptor proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or localized to specific organelles, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Boc-L-phenylalanine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolo[4,3-a]pyrazine derivatives.

Scientific Research Applications

Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[3,4-b]pyrazin-3-yl}methyl)carbamate
  • Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[5,1-c]pyrazin-3-yl}methyl)carbamate

Uniqueness

Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate is unique due to its specific triazolo[4,3-a]pyrazine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-5-20-11-10-17-16-9(18(10)7-6-14-11)8-15-12(19)21-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXUVXOQAGUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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